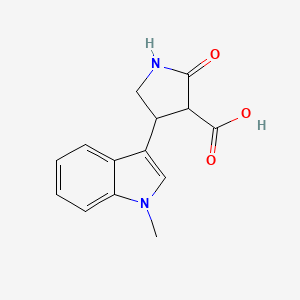![molecular formula C14H9NO4 B15065828 N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide CAS No. 61631-81-0](/img/structure/B15065828.png)
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide is a chemical compound that belongs to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, making them significant in various fields of research and industry .
Métodos De Preparación
The synthesis of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be achieved through several synthetic routes. Common methods include:
Annulation of Naphthols: This involves the reaction of naphthols with various reagents to form the dihydronaphthofuran structure.
Cycloaddition Reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to construct the furan ring.
Intramolecular Transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel-Crafts Reactions: These are used to introduce acyl groups into the aromatic ring.
Wittig and Claisen Rearrangements: These reactions are employed to form carbon-carbon bonds and rearrange molecular structures.
Análisis De Reacciones Químicas
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Cycloaddition: This includes reactions like the Diels–Alder reaction, which forms ring structures.
Aplicaciones Científicas De Investigación
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
N-(1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-5-yl)acetamide can be compared with other dihydronaphthofurans, such as:
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: This compound has similar structural features but different functional groups.
Vinylidene-naphthofurans: These compounds exhibit photochromic properties when exposed to UV or sunlight
This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
61631-81-0 |
|---|---|
Fórmula molecular |
C14H9NO4 |
Peso molecular |
255.22 g/mol |
Nombre IUPAC |
N-(1,3-dioxobenzo[f][2]benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C14H9NO4/c1-7(16)15-12-4-2-3-8-5-10-11(6-9(8)12)14(18)19-13(10)17/h2-6H,1H3,(H,15,16) |
Clave InChI |
CZCBNONGKSMPBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=CC3=C(C=C21)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


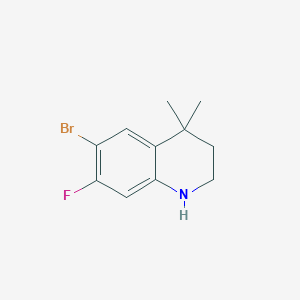

![5-Ethyl-4-[(4-methoxybenzylidene)amino]-4h-1,2,4-triazole-3-thiol](/img/structure/B15065782.png)

![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)
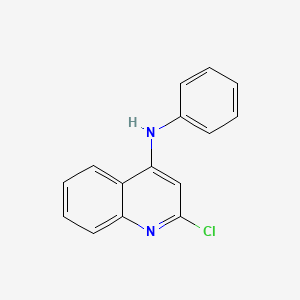

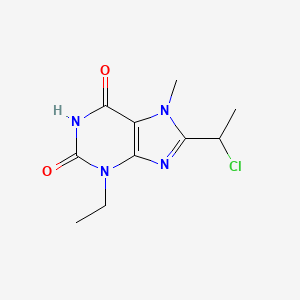

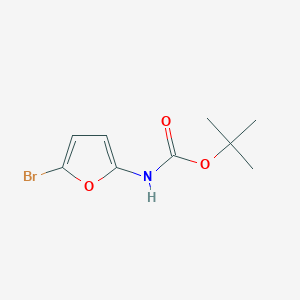
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B15065824.png)
![2-Hydroxy-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B15065836.png)
